molecular formula C11H17NO4 B1394223 Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate CAS No. 1083229-82-6

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate

Cat. No.: B1394223
CAS No.: 1083229-82-6
M. Wt: 227.26 g/mol
InChI Key: PDGSEACGTNCSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate typically involves the reaction of piperidine derivatives with acylating agents. One common method involves the acylation of 4-piperidone with acetic anhydride, followed by esterification with methyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the acylation and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties . The compound’s effects are mediated through the modulation of lipid signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate
  • Methyl 3-(1-phenylpiperidin-4-yl)-3-oxopropanoate
  • Methyl 3-(1-cyclohexylpiperidin-4-yl)-3-oxopropanoate

Uniqueness

Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate is unique due to its specific acetyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its specific structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-8(13)12-5-3-9(4-6-12)10(14)7-11(15)16-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGSEACGTNCSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate
Reactant of Route 6
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.